Superior Drug Solubilization Capacity vs. Labrasol and Transcutol-P for Intranasal CNS Delivery
In a preformulation study for an intranasal CNS nanoemulsion, Capmul MCM (C8–C10 mono-/diglycerides) exhibited a drug solubility of 79.50 ± 1.68 mg/mL, which was 1.56-fold higher than Labrasol (51.10 ± 1.39 mg/mL) and 2.17-fold higher than Transcutol-P (36.60 ± 0.85 mg/mL) [1]. This demonstrates that for this poorly water-soluble CNS agent, the non-PEGylated C8–C10 mono-/diglyceride mixture provided a substantially greater solubilization reservoir than PEGylated glycerides or glycol ethers.
| Evidence Dimension | Drug solubility (mg/mL) at saturation |
|---|---|
| Target Compound Data | 79.50 ± 1.68 mg/mL (Capmul MCM) |
| Comparator Or Baseline | Labrasol: 51.10 ± 1.39 mg/mL; Transcutol-P: 36.60 ± 0.85 mg/mL |
| Quantified Difference | 1.56× vs. Labrasol; 2.17× vs. Transcutol-P |
| Conditions | Equilibrium solubility study of an undisclosed CNS-active drug in individual excipients at ambient temperature; quantified by validated HPLC method. (Exact drug identity masked per study design.) |
Why This Matters
Higher drug solubility directly translates to a smaller formulation volume required to deliver the target dose, reducing the excipient burden and enabling more concentrated, patient-friendly nasal spray formulations.
- [1] Preliminary studies for the development of intranasal nanoemulsion containing CNS agent: emphasizing the utilization of cut and weigh method. Results and discussion section reports solubility of drug in Capmul MCM = 79.50 ± 1.68 mg/mL, Labrasol = 51.10 ± 1.39 mg/mL, Transcutol-P = 36.60 ± 0.85 mg/mL. View Source
